alpha-Naphthoflavanone
CAS No.: 6051-86-1
Cat. No.: VC0191941
Molecular Formula: C19H14O2
Molecular Weight: 274.31
* For research use only. Not for human or veterinary use.

CAS No. | 6051-86-1 |
---|---|
Molecular Formula | C19H14O2 |
Molecular Weight | 274.31 |
IUPAC Name | 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one |
Standard InChI | InChI=1S/C19H14O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-11,18H,12H2 |
SMILES | C1C(OC2=C(C1=O)C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Chemical Structure and Properties
Alpha-naphthoflavone (C₁₉H₁₂O₂) is a flavonoid derivative with a distinct molecular structure that contributes to its biological activity. It is also known by several alternative names including 7,8-benzoflavone and 2-phenyl-4H-benzo[h]chromen-4-one .
Chemical Identifiers
The compound is well-characterized in chemical databases with multiple identifiers that facilitate cross-referencing across scientific literature.
Property | Value |
---|---|
Chemical Formula | C₁₉H₁₂O₂ |
CAS Number | 604-59-1 |
PubChem CID | 11790 |
Systematic Name | 2-Phenyl-4H-benzo[h]chromen-4-one |
Common Synonyms | 7,8-Benzoflavone, alpha-Naphthylflavone |
Biological Activity and Mechanisms
Alpha-naphthoflavone demonstrates significant biological activity through multiple molecular pathways, particularly in relation to oxidative stress response mechanisms and enzyme modulation.
Aryl Hydrocarbon Receptor Interaction
Alpha-naphthoflavone functions as a relatively weak aryl hydrocarbon receptor (AHR) agonist compared to its structural isomer beta-naphthoflavone (β-NF) . This differential activation of AHR partially explains the varying effects observed across different organ systems and cellular processes.
Enzyme Regulation
One of the most significant biological effects of α-NF is its impact on cytochrome P450 enzymes. Research indicates that α-NF causes minor increases in CYP1A1 mRNA in most organs, with the notable exception of lung tissue, where it produces substantial induction comparable to β-NF . This tissue-specific effect demonstrates the compound's selective activity across different organ systems.
Unlike β-NF, alpha-naphthoflavone shows no significant effect on CYP2E1 mRNA levels in liver, lung, kidney, or heart tissues . This selective interaction with enzyme systems suggests potential applications in targeted therapeutic interventions where modulation of specific cytochrome subfamilies is desired.
Neuroprotective Effects
Protection Against Oxidative Stress
Alpha-naphthoflavone demonstrates significant neuroprotective potential, particularly against hydrogen peroxide-induced oxidative damage in neuronal cells. In SH-SY5Y neuroblastoma cells, α-NF effectively antagonizes the apoptosis-promoting effects of H₂O₂, demonstrating its potential as a neuroprotective agent .
Antioxidant Enzyme Activity Enhancement
When administered at a concentration of 20 μM, α-NF partially reverses H₂O₂-induced inhibition of critical antioxidant enzymes including catalase, superoxide dismutase, and glutathione peroxidase . This enhancement of endogenous antioxidant defense systems represents a key mechanism through which α-NF may exert its neuroprotective effects.
Synergistic Effects
A particularly noteworthy finding is the synergistic relationship between α-NF and β-NF. When co-administered, these compounds demonstrate significantly enhanced neuroprotective effects compared to either compound alone .
Parameter | Control | H₂O₂ Only | α-NF | β-NF | α-NF + β-NF |
---|---|---|---|---|---|
Cell Viability | Normal | Significant reduction | Partial recovery (p=0.064) | Significant recovery | Near complete recovery |
Apoptosis Rate | ~5% | ~24.1% | Significant decrease | Significant decrease | Reduced to ~7.2% |
Antioxidant Enzyme Activity | Normal | Inhibited | Partial restoration | Partial restoration | Complete restoration |
The synergistic effect of combined α-NF and β-NF treatment suggests potential advantages for therapeutic applications that utilize both compounds rather than either one individually .
Differential Tissue Effects
Tissue-Specific Response Patterns
Alpha-naphthoflavone exhibits remarkable tissue-specific effects, with particularly distinctive patterns observed in lung tissue compared to other organs. This differential activity across tissues suggests complex regulatory mechanisms and potential for targeted therapeutic applications.
Comparative Enzyme Activity
Research involving rat models has revealed significant variation in α-NF's effects on enzyme expression and activity across different tissues:
Tissue | CYP1A1 mRNA | EROD Activity | CYP2E1 mRNA | PNP Activity |
---|---|---|---|---|
Liver | Minor increase | Minor increase | No effect | No data |
Lung | Major increase | ~60% of β-NF effect | No effect | Decreased to 72% of control |
Kidney | Minor increase | Minor increase | No effect | No effect |
Heart | Minor increase | Minor increase | No effect | No data |
These findings demonstrate that lung tissue responds distinctively to α-NF compared to other organs, with a dramatic increase in CYP1A1 mRNA levels comparable to that induced by β-NF . This tissue-specific response pattern suggests potential applications in conditions affecting lung tissue specifically.
Metabolic Enzyme Modulation
Alpha-naphthoflavone significantly decreases lung microsomal p-nitrophenol hydroxylase (PNP) activity to approximately 72% of control levels and reduces 7-pentoxyresorufin O-deethylation activity to 48% of control levels . These effects on metabolic enzymes further highlight the compound's complex pharmacological profile and potential for modulating xenobiotic metabolism.
Signal Transduction Pathway Regulation
MAPK Pathway Modulation
Alpha-naphthoflavone demonstrates significant regulatory effects on cellular signaling pathways involved in stress response and apoptosis. In neuronal cells, α-NF represses H₂O₂-stimulated p38 mitogen-activated protein kinase (MAPK) activation . This inhibition of p38 MAPK activation is associated with decreased expression of apoptosis-related factors and inhibited caspase-3 activation.
Anti-Apoptotic Mechanisms
The anti-apoptotic effects of α-NF appear to be mediated through multiple mechanisms, including enhanced antioxidant enzyme activity, reduced oxidative stress, and modulation of key signaling pathways involved in apoptosis regulation. These effects collectively contribute to the compound's neuroprotective properties in cellular models of oxidative stress .
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